2,8-Dibenzofurandicarboxaldehyde
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Overview
Description
2,8-Dibenzofurandicarboxaldehyde is an organic compound with the molecular formula C14H8O3. It is a derivative of dibenzofuran, characterized by the presence of two formyl groups at the 2 and 8 positions of the dibenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibenzofurandicarboxaldehyde typically involves the formylation of dibenzofuran. One common method is the Vilsmeier-Haack reaction, where dibenzofuran is treated with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibenzofurandicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed:
Oxidation: 2,8-Dibenzofurandicarboxylic acid.
Reduction: 2,8-Dihydroxymethyldibenzofuran.
Substitution: 2,8-Dibromo- or 2,8-Dinitrodibenzofuran.
Scientific Research Applications
2,8-Dibenzofurandicarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with anti-tumor, antibacterial, and antiviral properties.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,8-Dibenzofurandicarboxaldehyde is primarily related to its ability to undergo various chemical transformations. The formyl groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis. Additionally, its aromatic structure allows for interactions with biological targets, potentially leading to the development of new therapeutic agents .
Comparison with Similar Compounds
2,8-Dibromodibenzofuran: Similar structure but with bromine atoms instead of formyl groups.
2,8-Dinitrodibenzofuran: Contains nitro groups instead of formyl groups.
2,8-Dihydroxymethyldibenzofuran: Formyl groups are reduced to hydroxymethyl groups.
Uniqueness: 2,8-Dibenzofurandicarboxaldehyde is unique due to the presence of two reactive formyl groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C14H8O3 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
dibenzofuran-2,8-dicarbaldehyde |
InChI |
InChI=1S/C14H8O3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-8H |
InChI Key |
CEARSHHHRNMBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
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